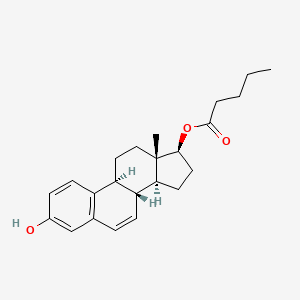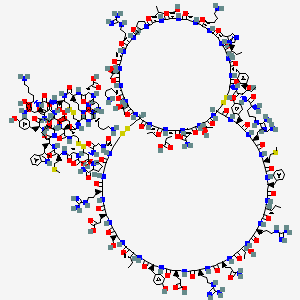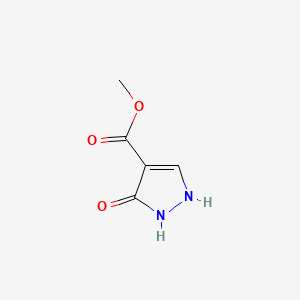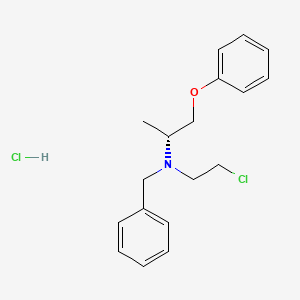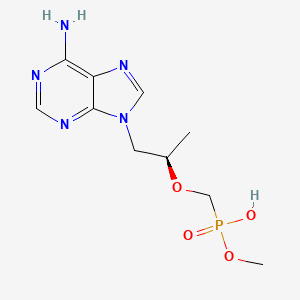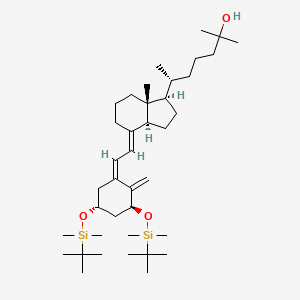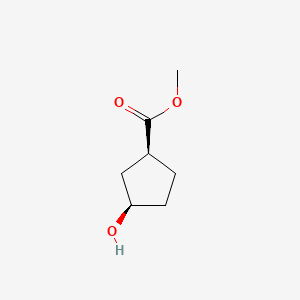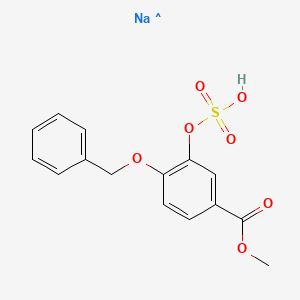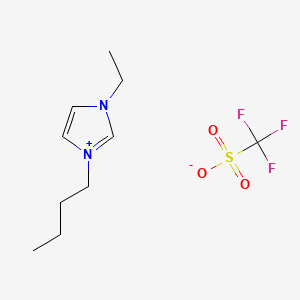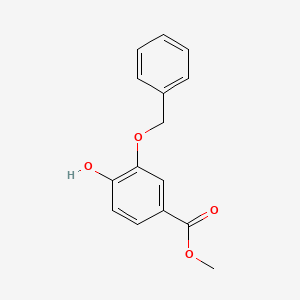
Protionamide-d5 Sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sulfonamides: Therapeutic and Pharmacological Applications
- Sulfonamides are a class of compounds known for their presence in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. They have shown significant antitumor activity and are being investigated for new therapeutic applications, including their use as antiglaucoma drugs and antitumor agents (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).
Sulfoxides: Properties and Applications
- Dimethyl sulfoxide (DMSO) , a simple sulfoxide compound, demonstrates a range of physiologic and pharmacologic properties due to its ability to penetrate biological membranes, scavenge free radicals, and influence coagulation. DMSO's systemic toxicity is considered low, and its therapeutic applications are under continuous investigation (Brayton, 1986).
Analytical Techniques for Sulfoxides and Sulfonamides
- Analytical methods for sulfonamide residues in edible products are critical due to their widespread use in both human and veterinary medicine. High-performance liquid chromatography (HPLC), gas chromatography (GC), and other methods have been developed to ensure that sulfonamide levels in food remain below maximum residue limits (Wang et al., 2006).
Environmental Impact and Health Concerns
- The environmental presence of sulfonamides due to agricultural activities poses potential risks to human health by causing changes in microbial populations. Despite their therapeutic benefits, the ecological impact and the risk of promoting antibiotic resistance are areas of concern that necessitate ongoing research (Baran et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Protionamide-d5 Sulfoxide involves the oxidation of Protionamide-d5 with a suitable oxidizing agent.", "Starting Materials": [ "Protionamide-d5", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Protionamide-d5 is dissolved in a suitable solvent (e.g. methanol, ethanol)", "The oxidizing agent is added to the solution slowly with stirring at a temperature of 0-5°C", "The reaction mixture is stirred for several hours at room temperature", "The solvent is then evaporated under reduced pressure to obtain the crude product", "The crude product is purified by column chromatography using a suitable stationary phase and eluent system", "The purified product is obtained as a colorless solid" ] } | |
Número CAS |
1329568-86-6 |
Nombre del producto |
Protionamide-d5 Sulfoxide |
Fórmula molecular |
C9H12N2OS |
Peso molecular |
201.299 |
Nombre IUPAC |
[2-(2,2,3,3,3-pentadeuteriopropyl)pyridin-4-yl]-sulfinylmethanamine |
InChI |
InChI=1S/C9H12N2OS/c1-2-3-8-6-7(4-5-11-8)9(10)13-12/h4-6H,2-3,10H2,1H3/i1D3,2D2 |
Clave InChI |
IMKGWDRATOZYNY-ZBJDZAJPSA-N |
SMILES |
CCCC1=NC=CC(=C1)C(=S=O)N |
Sinónimos |
2-(Propyl-d5)-α-sulfinyl-4-pyridinemethanamine; 2-(Propyl-d5)-4-_x000B_pyridinecarbothioamide S-Oxide; 2-(Propyl-d5)thioisonicotinamide S-Oxide; Prothionamide-d5 S-Oxide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



